

Ethylene Glycol Dimethacrylate (EGDMA): A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

Cat. No.: B3026482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of **Ethylene Glycol Dimethacrylate** (EGDMA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely in a laboratory and manufacturing environment.

Chemical and Physical Properties

EGDMA is a diester formed from the condensation of two equivalents of methacrylic acid with ethylene glycol. It is a colorless, viscous liquid commonly used as a crosslinking agent in polymer synthesis.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Synonyms	Ethylene dimethacrylate, 1,2-Ethanediol dimethacrylate	[1]
CAS Number	97-90-5	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1]
Molecular Weight	198.22 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	98-100 °C at 7 hPa	Sigma-Aldrich
Melting Point	-20 °C	Sigma-Aldrich
Flash Point	104 °C (closed cup)	Sigma-Aldrich
Density	1.051 g/mL at 25 °C	[1]
Vapor Pressure	0.01 hPa at 20 °C	ChemicalBook
Water Solubility	1.086 g/L at 20 °C	ChemicalBook
log Kow (Octanol/water)	2.4	ChemicalBook

Toxicological Information

EGDMA presents several health hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Acute Toxicity

EGDMA has low acute toxicity via oral and dermal routes.

Irritation and Sensitization

- Skin Irritation: May cause skin irritation.
- Eye Irritation: May cause eye irritation.
- Respiratory Irritation: May cause respiratory tract irritation.[2]

- Skin Sensitization: EGDMA is considered a skin sensitizer.[2] Repeated or prolonged contact may cause an allergic skin reaction.

Chronic Toxicity and Other Health Effects

- Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or OSHA.
- Mutagenicity: Not expected to be mutagenic.
- Reproductive Toxicity: No data available.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A summary of the GHS hazard classifications is provided in the table below.

Hazard Class	Category	Hazard Statement
Skin Sensitization	1	H317: May cause an allergic skin reaction.
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation.
Hazardous to the aquatic environment, long-term hazard	3	H412: Harmful to aquatic life with long lasting effects.

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints of EGDMA are outlined below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

- **Cell Culture:** Human gingival fibroblasts (HGFs) are cultured in appropriate media and conditions.
- **Exposure:** Cells are seeded in 96-well plates and exposed to various concentrations of EGDMA for a specified period (e.g., 24 hours).
- **MTT Addition:** MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
- **Solubilization:** The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (unexposed) cells.

Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers based on the measurement of lymphocyte proliferation in the draining auricular lymph nodes.

Methodology (based on OECD Guideline 429):

- **Animal Model:** Typically, female CBA/J mice are used.
- **Test Substance Application:** A range of concentrations of EGDMA in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsum of the ears of the mice for three consecutive days.
- **Proliferation Measurement:** On day 6, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously.
- **Lymph Node Excision:** After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.
- **Sample Preparation and Analysis:** A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by scintillation counting.

- **Data Analysis:** A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is indicative of a sensitizing potential.[\[3\]](#)

Respiratory Irritation Assessment

Assessment of respiratory irritation potential is typically conducted via inhalation exposure studies in rodents.

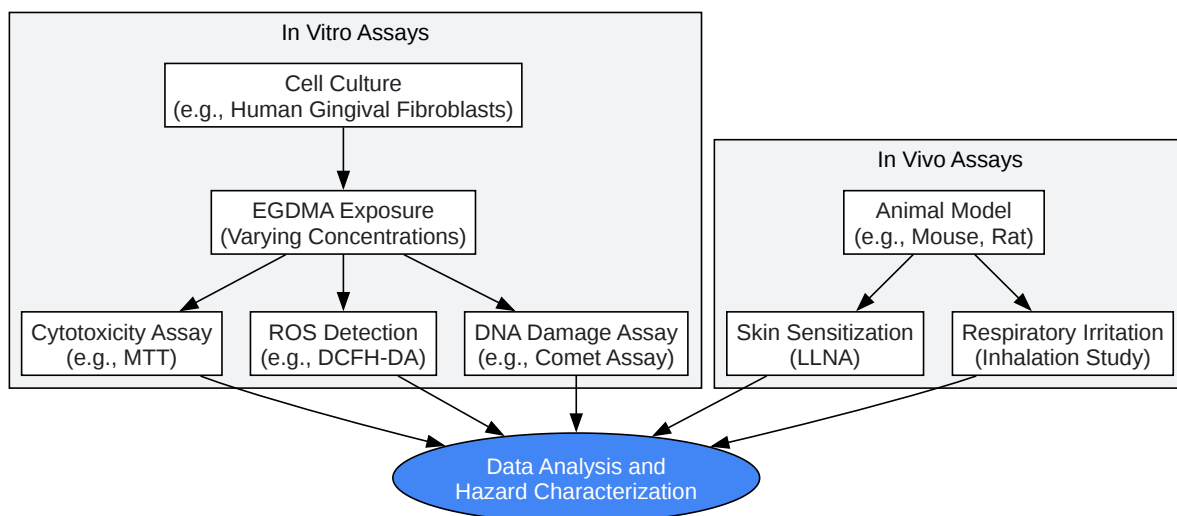
Methodology (based on OECD Guideline 403 - Acute Inhalation Toxicity):

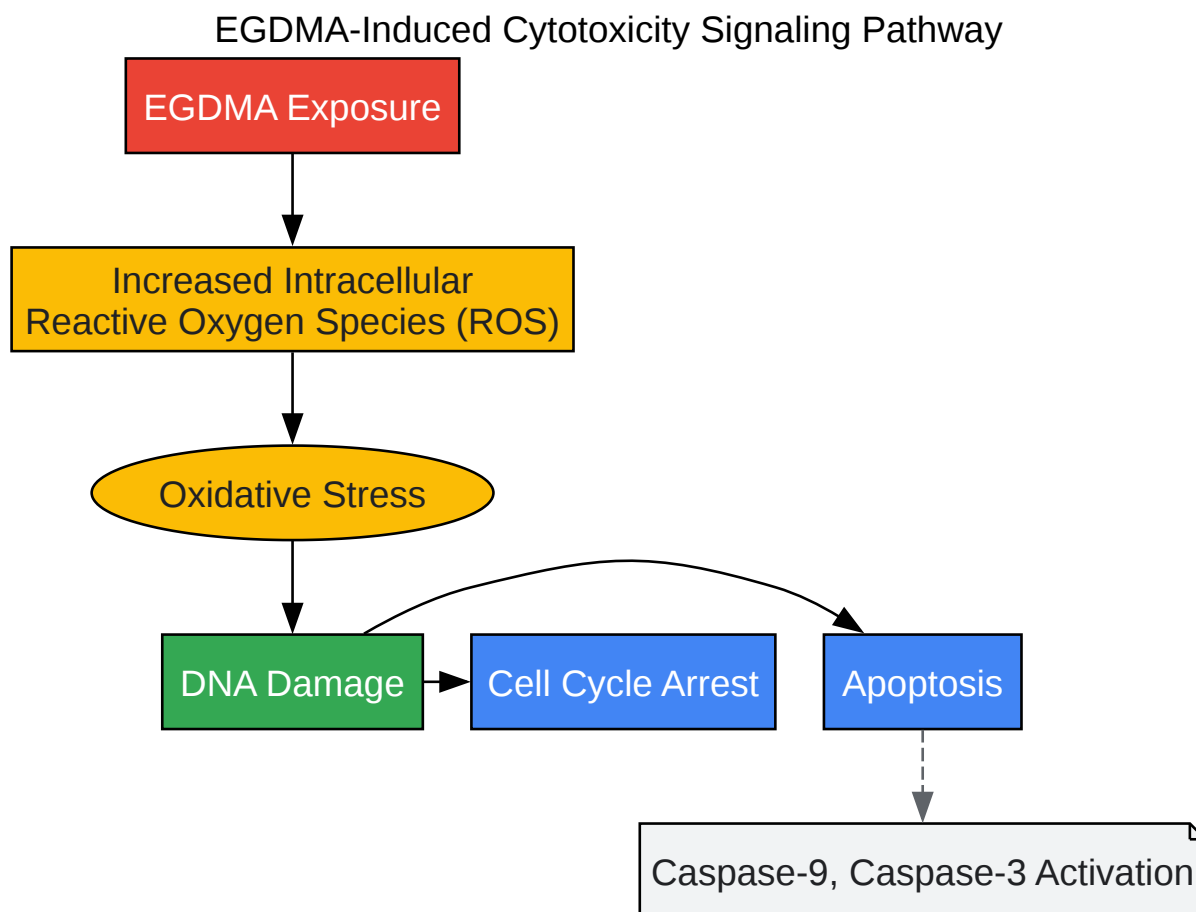
- **Animal Model:** Rats are commonly used.
- **Exposure:** Animals are exposed to an aerosol or vapor of EGDMA at various concentrations for a defined period (e.g., 4 hours) in an inhalation chamber.[\[4\]](#)
- **Clinical Observation:** Animals are observed for signs of respiratory tract irritation (e.g., changes in breathing pattern, nasal discharge) during and after exposure.
- **Pathological Examination:** After a set observation period, animals are euthanized, and the respiratory tract is examined for gross and microscopic evidence of irritation.[\[4\]](#)
- **Data Analysis:** The concentration-response relationship for irritant effects is determined.

Signaling Pathways and Experimental Workflows

Experimental Workflow for EGDMA Toxicity Assessment

Experimental Workflow for EGDMA Toxicity Assessment





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com